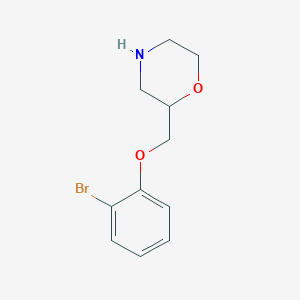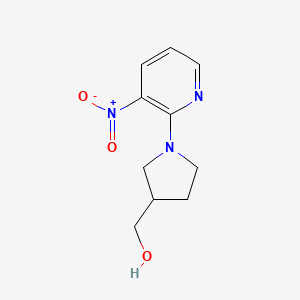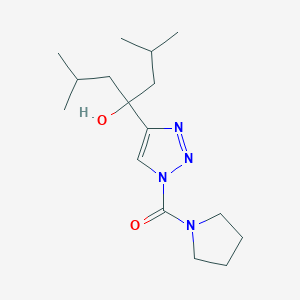
(4-(4-Hydroxy-2,6-dimethylheptan-4-yl)-1H-1,2,3-triazol-1-yl)(pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (4-(4-Hydroxy-2,6-dimethylheptan-4-yl)-1H-1,2,3-triazol-1-yl)(pyrrolidin-1-yl)methanone is a synthetic organic molecule known for its potent inhibitory effects on specific enzymes. It is particularly noted for its role as a selective inhibitor of the serine hydrolase acyl-peptide hydrolase (APEH), making it a valuable tool in biochemical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Hydroxy-2,6-dimethylheptan-4-yl)-1H-1,2,3-triazol-1-yl)(pyrrolidin-1-yl)methanone typically involves multiple steps:
Formation of the triazole ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, where an alkyne and an azide react to form the 1,2,3-triazole ring.
Attachment of the hydroxy-dimethylheptan group:
Formation of the pyrrolidinylmethanone group: The final step involves the attachment of the pyrrolidinylmethanone group to the triazole ring, typically through an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.
Reduction: The carbonyl group in the methanone moiety can be reduced to form an alcohol.
Substitution: The triazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted triazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a selective inhibitor to study the activity of serine hydrolases, particularly acyl-peptide hydrolase (APEH). It helps in understanding the enzyme’s role in various biochemical pathways.
Biology
In biological research, the compound is used to investigate the role of APEH in cellular processes. It has been shown to cause the accumulation of N-acetylated proteins and stimulate cellular proliferation in T cells .
Medicine
The compound has potential therapeutic applications in treating diseases where APEH is involved. For example, it has been proposed as a potential treatment for neurodegenerative diseases like Alzheimer’s disease due to its role in degrading oligomeric amyloid-beta .
Industry
In the industrial sector, this compound can be used in the development of enzyme inhibitors for various applications, including pharmaceuticals and biotechnology.
Mecanismo De Acción
The compound exerts its effects by selectively inhibiting the activity of the serine hydrolase acyl-peptide hydrolase (APEH). This inhibition leads to the accumulation of N-acetylated proteins, which in turn stimulates cellular proliferation in T cells. The molecular target of the compound is the active site of APEH, where it forms a covalent bond with the serine residue, thereby blocking the enzyme’s activity .
Comparación Con Compuestos Similares
Similar Compounds
- (4-(4-Hydroxy-2,6-dimethylheptan-4-yl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone
- (4-(4-Hydroxy-2,6-dimethylheptan-4-yl)-1H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone
Uniqueness
The uniqueness of (4-(4-Hydroxy-2,6-dimethylheptan-4-yl)-1H-1,2,3-triazol-1-yl)(pyrrolidin-1-yl)methanone lies in its high selectivity and potency as an inhibitor of APEH. Unlike other similar compounds, it does not significantly affect other enzymes, making it a highly specific tool for studying APEH activity .
Propiedades
Fórmula molecular |
C16H28N4O2 |
|---|---|
Peso molecular |
308.42 g/mol |
Nombre IUPAC |
[4-(4-hydroxy-2,6-dimethylheptan-4-yl)triazol-1-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C16H28N4O2/c1-12(2)9-16(22,10-13(3)4)14-11-20(18-17-14)15(21)19-7-5-6-8-19/h11-13,22H,5-10H2,1-4H3 |
Clave InChI |
NQODSPRPHKJJEB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(CC(C)C)(C1=CN(N=N1)C(=O)N2CCCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


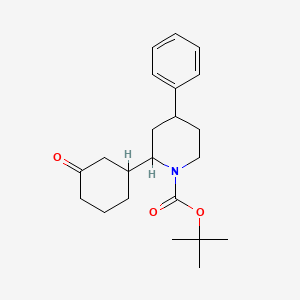

![2-Methyl-3-(methylthio)-4-(o-tolyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11806027.png)
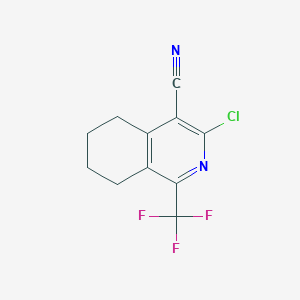
![4-Bromo-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B11806033.png)
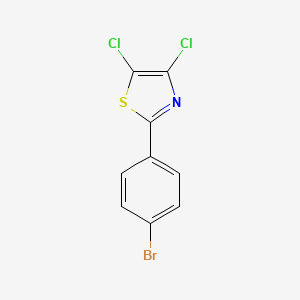
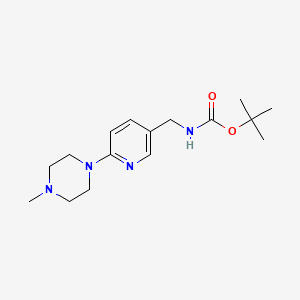
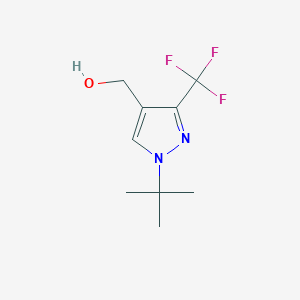

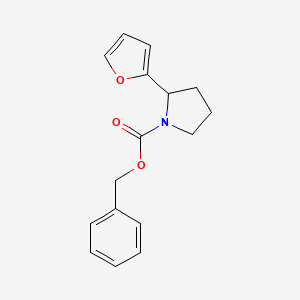
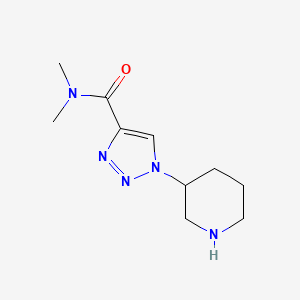
![tert-Butyl 2-(hydroxymethyl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B11806083.png)
